molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one

Cat. No.: B12884484
CAS No.: 113854-98-1
M. Wt: 270.41 g/mol
InChI Key: BCLRRDQXGJJQAM-UHFFFAOYSA-N
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Description

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and an octylamino group attached to a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Attachment of the Octylamino Group: The octylamino group can be introduced through nucleophilic substitution reactions, where an octylamine reacts with a suitable leaving group on the butyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial protein synthesis.

    Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one is unique due to its specific structural features, such as the octylamino group, which may confer distinct biological properties and enhance its efficacy as an antibacterial agent compared to other oxazolidinones.

Properties

CAS No.

113854-98-1

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3

InChI Key

BCLRRDQXGJJQAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCN1COCC1=O

Origin of Product

United States

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